2-Fluoro-4-iodo-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

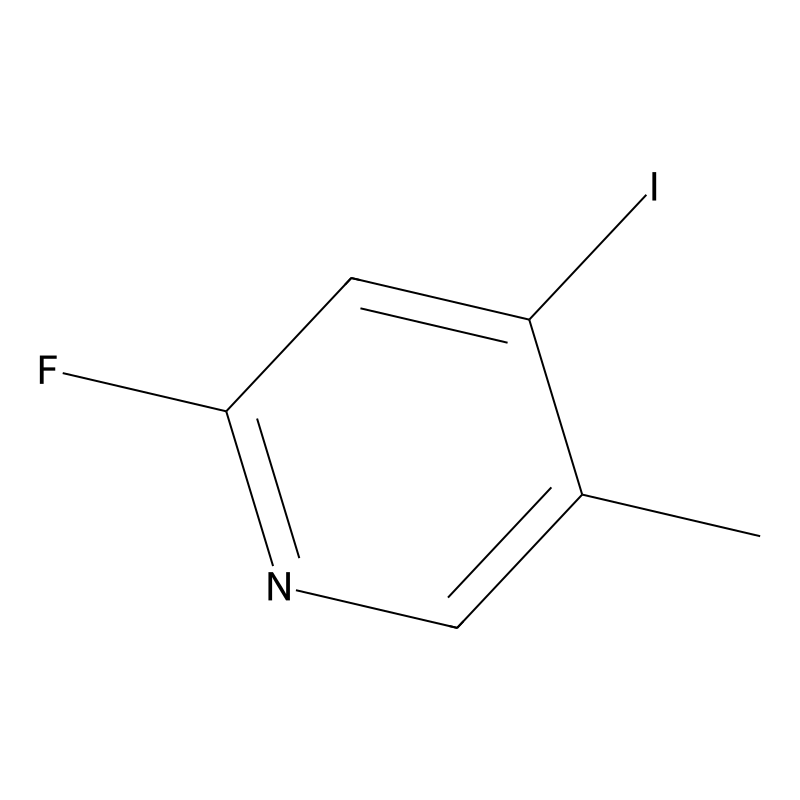

2-Fluoro-4-iodo-5-methylpyridine is an organofluorine compound with the molecular formula C₆H₄FIN. It features a pyridine ring substituted with a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 5-position. This compound is notable for its unique electronic properties due to the presence of both halogen atoms, which can influence its reactivity and interactions in various chemical contexts .

Due to the lack of specific information on 2-Fluoro-4-iodo-5-methylpyridine, it's important to handle it with caution when working with similar unknown compounds. Here are some general safety considerations for handling fluorinated and iodinated aromatic compounds:

- Fluoride toxicity: Fluorine can be toxic in high concentrations, so appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be used when handling the compound.

- Iodine irritation: Iodine can irritate the skin and respiratory system. Similar precautions as with fluorides are recommended.

- Potential fire hazard: Aromatic compounds can be flammable. It's important to consult safety data sheets (SDS) for specific flammability information once they become available.

Synthesis and Characterization:

2-Fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound, specifically a substituted pyridine ring. Research articles describe various methods for its synthesis, including transition-metal-catalyzed reactions and multicomponent coupling strategies. These studies often involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. [, ]

Potential Applications:

While the specific scientific research applications of 2-Fluoro-4-iodo-5-methylpyridine are not extensively documented, its chemical structure suggests potential in various areas:

- Medicinal Chemistry: The presence of the fluorine and iodine atoms introduces unique electronic properties that could be valuable in drug discovery. The compound could potentially serve as a starting material for the synthesis of novel bioactive molecules with specific therapeutic applications. However, further research is needed to explore this potential.

- Material Science: The aromatic ring structure and halogenated substituents could render 2-Fluoro-4-iodo-5-methylpyridine suitable for incorporation into functional materials. For instance, it might be investigated for applications in organic electronics or optoelectronic devices due to its potential electrical and optical properties. However, more research is required to understand its suitability for these purposes.

The chemical behavior of 2-fluoro-4-iodo-5-methylpyridine is characterized by its reactivity as a nucleophile or electrophile, depending on the reaction conditions. Common reactions include:

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a target for nucleophiles.

- Electrophilic Aromatic Substitution: The electron-withdrawing effects of the fluorine and iodine can facilitate electrophilic aromatic substitutions at the pyridine ring.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions due to the presence of the iodine atom, allowing for the introduction of various substituents .

Research indicates that 2-fluoro-4-iodo-5-methylpyridine may exhibit biological activity as an intermediate in drug synthesis, particularly in developing inhibitors for protein kinases. Its structural features allow it to interact with biological targets effectively, potentially leading to therapeutic applications .

Several synthetic routes have been developed for producing 2-fluoro-4-iodo-5-methylpyridine. A common method involves:

- Starting from 2-fluoro-5-methylpyridine.

- Performing iodination reactions using iodine or iodide salts under acidic conditions.

- Utilizing various reagents such as hydrogen peroxide and nitric acid to facilitate the introduction of iodine while maintaining the integrity of the pyridine ring .

2-Fluoro-4-iodo-5-methylpyridine serves multiple purposes in organic synthesis:

- Building Block: It is widely used as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Intermediates: This compound is utilized in developing pharmaceuticals, particularly those targeting specific protein interactions .

- Research Tool: Its unique properties make it valuable in research settings for studying reaction mechanisms and interactions in organic chemistry .

In comparing 2-fluoro-4-iodo-5-methylpyridine with other similar compounds, several noteworthy analogs emerge:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-methylpyridine | Fluorine at position 2, methyl at position 5 | Lacks iodine; differing reactivity |

| 4-Iodo-5-methylpyridine | Iodine at position 4, methyl at position 5 | Lacks fluorine; different electronic effects |

| 3-Fluoro-4-methylpyridine | Fluorine at position 3, methyl at position 4 | Different substitution pattern |

| 2-Chloro-4-iodo-5-methylpyridine | Chlorine instead of fluorine | Different halogen effects on reactivity |

The uniqueness of 2-fluoro-4-iodo-5-methylpyridine lies in its combination of both fluorine and iodine substituents, which significantly alters its electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications in medicinal chemistry and organic synthesis .

2-Fluoro-4-iodo-5-methylpyridine possesses the molecular formula C₆H₅FIN with a molecular weight of 237.02 g/mol. The compound exists as a white to light yellow crystalline solid at room temperature, exhibiting a melting point range of 42.0 to 46.0°C. The systematic IUPAC nomenclature identifies this compound as 2-fluoro-4-iodo-5-methylpyridine, with the CAS registry number 153034-94-7. The compound demonstrates high purity levels exceeding 98.0% when analyzed by gas chromatography, making it suitable for precision synthetic applications.

The structural characteristics of this pyridine derivative are particularly noteworthy due to the strategic positioning of the halogen substituents. The fluorine atom at the 2-position provides electronic deactivation of the pyridine ring while maintaining excellent stability under various reaction conditions. The iodine substituent at the 4-position serves as an exceptional leaving group for cross-coupling reactions, while the methyl group at the 5-position introduces steric considerations that influence regioselectivity in subsequent transformations. This substitution pattern creates a compound with distinct reactivity profiles that can be exploited for selective synthetic manipulations.

The compound exhibits solubility in methanol and requires storage under light-sensitive conditions at temperatures below 15°C. Safety considerations include potential skin and eye irritation, necessitating appropriate protective equipment during handling. The compound's stability profile and handling characteristics make it suitable for both laboratory-scale synthetic applications and potential scale-up operations in pharmaceutical and agrochemical manufacturing.

Electronic and Steric Control in 4-Position Iodination

The regioselective iodination of pyridines at the 4-position represents a fundamental challenge in heterocyclic chemistry, particularly due to the electron-deficient nature of the pyridine ring [3]. The synthesis of 2-fluoro-4-iodo-5-methylpyridine exemplifies the complex interplay between electronic and steric factors that govern halogenation selectivity in substituted pyridine systems.

Electronic control in 4-position iodination relies heavily on the manipulation of pyridine's inherent reactivity patterns [5]. The nitrogen atom in pyridine creates an electron-deficient aromatic system that generally disfavors electrophilic aromatic substitution reactions [35]. However, computational studies using density functional theory have revealed that the 4-position represents the most acidic carbon-hydrogen bond in the pyridine ring, with calculated acidity values significantly higher than the 2- and 3-positions [5] [28].

Recent mechanistic investigations have demonstrated that successful 4-position iodination can be achieved through designed phosphine reagents that install at the 4-position as phosphonium salts before displacement with halide nucleophiles [3]. This approach circumvents the traditional electronic mismatching problems associated with direct electrophilic halogenation. The mechanism proceeds via a stepwise nucleophilic aromatic substitution pathway, where phosphine elimination serves as the rate-determining step [3].

Steric interactions play a crucial role during carbon-phosphorus bond cleavage, accounting for significant differences in reactivity between 2- and 3-substituted pyridines [3]. In the case of 2-fluoro-4-iodo-5-methylpyridine, the presence of both fluorine at the 2-position and methyl at the 5-position creates a unique steric environment that influences the approach of halogenating reagents.

| Position | Relative Reactivity | Electronic Effect | Steric Factor |

|---|---|---|---|

| 2-Position | Low | Nitrogen coordination | High hindrance |

| 3-Position | Moderate | Deactivated | Moderate hindrance |

| 4-Position | High | Most acidic C-H | Variable |

| 5-Position | Low | Deactivated | Substituent dependent |

| 6-Position | Low | Nitrogen coordination | High hindrance |

The electronic effects of existing substituents significantly modulate iodination selectivity [22]. Fluorine substituents, with their high electronegativity, alter the electron density distribution within the pyridine ring, creating localized regions of decreased electron density that can facilitate electrophilic attack at specific positions [22]. The methyl group at the 5-position provides electron density through hyperconjugation, creating a subtle electronic bias that influences the regioselectivity of subsequent halogenation reactions.

Alternative approaches to 4-position iodination include metalation-trapping sequences utilizing organosodium compounds [5] [27]. These methods exploit the thermodynamic preference for 4-position deprotonation, where n-butylsodium selectively removes the most acidic proton despite the directing influence of the nitrogen atom [5]. Rapid injection nuclear magnetic resonance studies have confirmed that this selectivity originates from intermolecular exchange of metalation sites via a thermodynamic pathway [5].

Radical vs. Polar Pathway Differentiation in Fluorination

The mechanistic pathways for pyridine fluorination exhibit distinct radical and polar characteristics, with the choice of pathway fundamentally determining the regioselectivity and efficiency of the halogenation process [7] [8]. Understanding these mechanistic differences is crucial for achieving selective fluorination in complex pyridine substrates such as 2-fluoro-4-iodo-5-methylpyridine.

Radical fluorination pathways typically involve single-electron transfer processes that generate radical intermediates capable of abstracting hydrogen atoms from pyridine carbon-hydrogen bonds [7]. These pathways are promoted by pyridine N-oxyl radicals, which facilitate carbon-hydrogen fluorination through hydrogen atom transfer mechanisms [7]. The radical nature of these processes makes them less sensitive to the electron-deficient character of pyridines compared to polar electrophilic substitution reactions.

Experimental evidence from radical inhibition studies demonstrates clear mechanistic distinctions between fluorination and other halogenation processes [8]. When radical inhibitors such as 2,2,6,6-tetramethyl-1-piperidinyloxy or 1,1-diphenylethylene are introduced to fluorination reactions, significant suppression of product formation occurs, confirming the involvement of radical intermediates [8]. High-resolution mass spectrometry has enabled the capture and identification of key radical adducts, providing direct evidence for radical pathway operation [8].

In contrast, polar fluorination mechanisms proceed through two-electron electrophilic substitution pathways [8] [9]. These processes involve the direct attack of electrophilic fluorinating reagents on the pyridine ring without the formation of radical intermediates. Density functional theory calculations have shown that polar fluorination pathways exhibit distinct transition state geometries and activation energies compared to radical processes [8].

| Pathway Type | Mechanism | Key Intermediates | Selectivity Pattern | Temperature Dependence |

|---|---|---|---|---|

| Radical | Single-electron transfer | Radical cations, radicals | Less position-selective | High temperature favored |

| Polar | Two-electron substitution | Cationic intermediates | Highly position-selective | Moderate temperature |

| Mixed | Combined pathways | Multiple intermediate types | Variable selectivity | Temperature dependent |

The differentiation between radical and polar pathways becomes particularly important when considering the electronic environment created by multiple substituents [12]. In 2-fluoro-4-iodo-5-methylpyridine, the presence of electron-withdrawing fluorine and electron-releasing methyl groups creates competing electronic influences that can favor one mechanistic pathway over another depending on reaction conditions.

Computational studies using density functional theory have revealed that the choice between radical and polar pathways depends critically on the nature of the fluorinating reagent and the specific electronic characteristics of the pyridine substrate [12]. Electron-poor pyridines tend to favor radical pathways due to their enhanced ability to stabilize radical intermediates, while electron-rich systems may proceed through polar mechanisms [12].

The role of solvent and reaction conditions in pathway selection cannot be understated [10]. Polar solvents tend to stabilize charged intermediates, favoring polar mechanistic pathways, while nonpolar solvents may promote radical processes through enhanced radical stability. Temperature effects also play a significant role, with higher temperatures generally favoring radical pathways due to the entropic benefits of radical formation [38].

Cross-relaxation studies using nuclear magnetic resonance spectroscopy have provided insights into the mechanistic details of fluorination processes [10]. These studies reveal that relayed polarization transfer from protons to fluorine occurs through cross-relaxation mechanisms rather than scalar coupling, supporting the involvement of specific molecular interactions during the fluorination process [10].

Supramolecular Templating Effects on Halogen Placement

The precise control of halogen placement in pyridine systems can be achieved through supramolecular templating strategies that utilize molecular recognition principles to direct halogenating reagents to specific positions [14] [15]. These approaches represent a significant advancement beyond traditional electronic and steric control methods, offering unprecedented selectivity in complex molecular environments.

Supramolecular templating relies on the formation of well-defined host-guest complexes where the pyridine substrate is positioned within a molecular framework that directs halogenating reagents toward specific carbon-hydrogen bonds [19]. The design of effective templates requires careful consideration of distance, geometry, and intermolecular interactions that can influence the approach of halogenating species [40].

Halogen bonding interactions play a fundamental role in supramolecular templating effects [14] [15]. These directional noncovalent interactions between halogen atoms and electron-rich regions of molecules can be systematically exploited to control the positioning of halogenating reagents relative to pyridine substrates [17]. The strength and directionality of halogen bonds can be tuned by changing the halogen atom identity, with iodine typically providing the strongest interactions [17].

Crystal structure analyses of halogen-bonded complexes involving pyridine derivatives have revealed the formation of discrete supramolecular assemblies with well-defined geometries [14]. These structures demonstrate the feasibility of using iodoalkyne-pyridine halogen bonding to create parallelogram-shaped dimers that position halogen atoms in specific orientations relative to the pyridine ring [14].

| Template Type | Interaction Mode | Selectivity Enhancement | Structural Requirements |

|---|---|---|---|

| Halogen-bonded | X···N interactions | 2-5 fold improvement | Linear X···N geometry |

| Hydrogen-bonded | H···N interactions | 3-7 fold improvement | Optimal H···N distance |

| π-π Stacking | Aromatic interactions | 2-4 fold improvement | Parallel ring orientation |

| Metal coordination | M-N coordination | 5-10 fold improvement | Appropriate metal geometry |

The effectiveness of supramolecular templating depends critically on the stability of the template-substrate complex under reaction conditions [18]. Thermodynamic studies have shown that the most effective templates form moderately stable complexes that allow for substrate binding while permitting product release after halogenation [42]. Excessively stable complexes can inhibit product formation, while weak complexes provide insufficient selectivity enhancement.

Computational modeling of supramolecular templating effects has revealed the importance of complementary molecular surfaces and electrostatic interactions in achieving effective halogen placement control [42]. Density functional theory calculations demonstrate that optimal templates maximize favorable interactions while minimizing steric clashes between the template and substrate [30].

Template-directed halogenation has shown particular promise for late-stage functionalization of complex pharmaceutical molecules [40]. The ability to override inherent electronic and steric preferences through supramolecular interactions enables the selective introduction of halogens at positions that would otherwise be inaccessible through conventional methods [40].

The recyclability of supramolecular templates represents a significant practical advantage over covalently-attached directing groups [15]. Many halogen-bonded templates can be recovered and reused multiple times without significant loss of selectivity, making them attractive for large-scale synthetic applications [18].

Recent advances in template design have focused on the development of bifunctional systems that can simultaneously bind substrates and recruit catalytically active species [40]. These dual-function templates represent a convergence of supramolecular chemistry and catalysis, offering new opportunities for achieving unprecedented selectivity in halogenation reactions [19].

XLogP3

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant